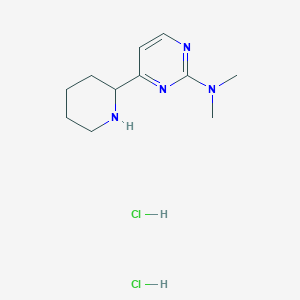

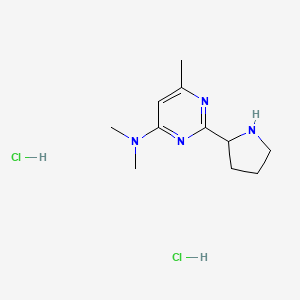

![molecular formula C16H23Cl2IN2Si B1402743 4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1346447-26-4](/img/structure/B1402743.png)

4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

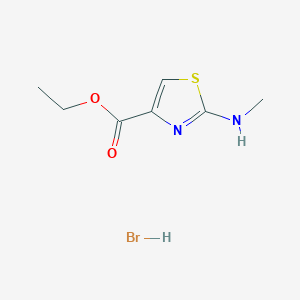

The compound “4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure with a five-membered ring fused to a six-membered ring. The five-membered ring contains two nitrogen atoms, and the six-membered ring contains one nitrogen atom. The compound also has two chlorine atoms, one iodine atom, and a triisopropylsilyl group attached to it .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized from 2,3-diaminopyridines . The halogens (chlorine and iodine) and the triisopropylsilyl group could be introduced through various substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrolo[2,3-b]pyridine core, with the various substituents attached at the appropriate positions. The presence of multiple nitrogen atoms could lead to the formation of tautomers .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including substitution reactions at the halogen sites, or reactions involving the nitrogen atoms or the triisopropylsilyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitrogen atoms and the halogens could influence its polarity and solubility .Applications De Recherche Scientifique

Halogen Shuffling and Electrophilic Substitutions : The strategic manipulation of halogens in pyridine derivatives, including processes like halogen shuffling, highlights the adaptability of these compounds in synthetic chemistry. For example, treating 2-chloro-6-(trifluoromethyl)pyridine with specific reagents can convert it into various iodo derivatives, serving as precursors for further synthetic modifications through halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).

Selective Functionalization Techniques : The ability to selectively functionalize dichloropyridines at different sites offers a pathway to diversify the chemical space of pyrrolopyridine analogs. For instance, compounds like 2,3-dichloropyridine undergo specific deprotonation reactions, allowing for targeted modifications at predetermined positions on the pyridine ring. This selectivity in functionalization underscores the potential of these compounds in tailored synthetic strategies (Marzi et al., 2001).

Advanced Material and Semiconductor Applications

Semiconducting Properties : The structural and electronic properties of nitrogen-embedded small molecules derived from pyrrolopyridine frameworks have been explored for their semiconducting potential. These compounds, synthesized through condensation reactions involving derivatives like 6-chloro-1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione, exhibit significant n-channel transport characteristics, making them candidates for electronic and optoelectronic applications (Zhou et al., 2019).

Electron-Transfer Processes : The study of electron-transfer processes in diferrocenylpyrroles, including compounds similar to 4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, has provided insights into their redox properties. Such compounds exhibit distinct ferrocene-centered oxidation processes, which are crucial for understanding their utility in electronic devices and as components in molecular electronics (Goetsch et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

(4,5-dichloro-6-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23Cl2IN2Si/c1-9(2)22(10(3)4,11(5)6)21-8-7-12-13(17)14(18)15(19)20-16(12)21/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQTULCPKSGGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2IN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

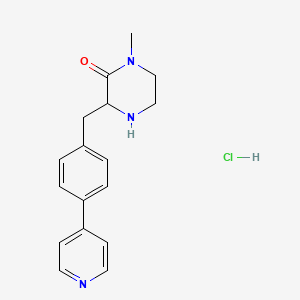

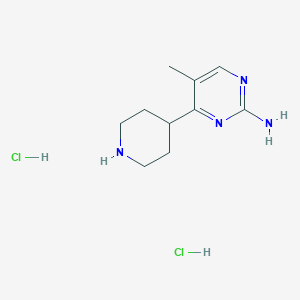

![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)

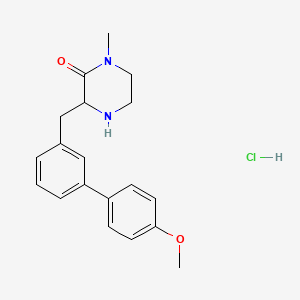

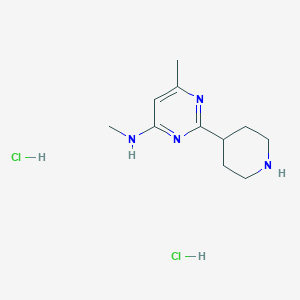

![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)

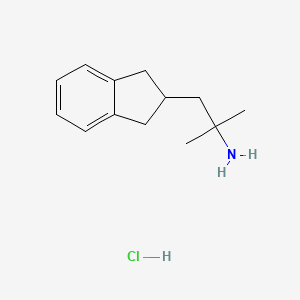

![Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate](/img/structure/B1402670.png)

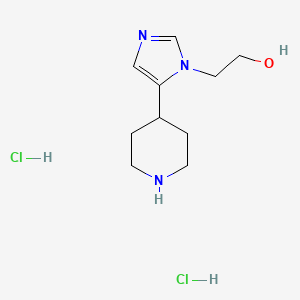

![4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile](/img/structure/B1402671.png)

![N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1402674.png)